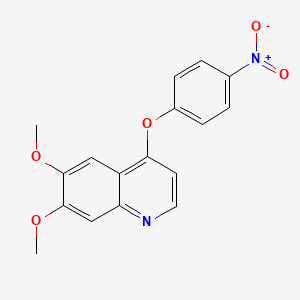

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Drug Discovery and Development

The quinoline ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. bohrium.comnih.gov This distinction is attributed to its recurring presence in a vast array of pharmacologically active compounds, demonstrating a remarkable versatility in interacting with biological targets. nih.gov The inherent chemical properties of the quinoline nucleus allow for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of derivatives to achieve desired therapeutic effects. frontiersin.org

Quinoline and its derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties. nih.govorientjchem.orgbiointerfaceresearch.com This wide-ranging bioactivity has cemented the quinoline scaffold as a fundamental building block in the design of new drugs. nih.gov Its structural framework is a key component in numerous approved pharmaceuticals, underscoring its importance in the development of effective treatments for a variety of health conditions. nih.gov The adaptability of the quinoline scaffold continues to make it an attractive starting point for the synthesis of novel therapeutic agents. bohrium.comorientjchem.org

Overview of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline as a Precursor and Research Compound

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is a notable derivative of the quinoline family, primarily recognized for its role as a key intermediate in the synthesis of more complex and potent molecules. lookchem.com While research into its own inherent biological activities is limited, its value as a foundational element in the creation of targeted therapies is well-documented.

This compound serves as a crucial building block in the synthesis of various kinase inhibitors, which are a class of targeted cancer therapies that block the action of enzymes called kinases. nih.gov For instance, it is a documented precursor in the synthesis of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, which are investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. Furthermore, it is utilized in the preparation of phenoxyquinolines designed as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase.

The presence of the dimethoxy and nitrophenoxy groups on the quinoline core provides reactive sites for further chemical modifications, making it a versatile precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. lookchem.com While direct therapeutic applications of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline have not been a primary focus of research, its contribution to the development of next-generation targeted therapies is of significant interest to the medicinal chemistry community. The table below summarizes its role as a precursor in the synthesis of different classes of kinase inhibitors.

| Class of Kinase Inhibitor | Target Kinase |

| N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Phenoxyquinolines | Platelet-Derived Growth Factor Receptor (PDGFR) |

| Nicotinamide derivatives | Aurora kinase |

| N-quinolinyloxyphenylbenzenesulfonamides | AXL kinase |

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-22-16-9-13-14(10-17(16)23-2)18-8-7-15(13)24-12-5-3-11(4-6-12)19(20)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYKZXCOGVCXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 4 4 Nitrophenoxy Quinoline

Established Synthetic Pathways to 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

The synthesis of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline is primarily achieved through the strategic derivatization of 6,7-dimethoxyquinolin-4-ol (B79426), followed by condensation or substitution reactions to introduce the 4-nitrophenoxy moiety.

Precursor Synthesis: 6,7-Dimethoxyquinolin-4-ol Derivatization

The critical precursor, 6,7-dimethoxyquinolin-4-ol, is itself synthesized through various methods. A common approach involves the cyclization of 3-(dimethylamino)-1-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one under reducing conditions. researchgate.net This intermediate is prepared from the commercially available 1-(3,4-dimethoxyphenyl)ethan-1-one through nitration and subsequent condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net

To activate the 4-position for subsequent nucleophilic substitution, the hydroxyl group of 6,7-dimethoxyquinolin-4-ol is converted into a more effective leaving group, typically a halogen. The chlorination of 6,7-dimethoxyquinolin-4-ol to yield 4-chloro-6,7-dimethoxyquinoline (B44214) is a key transformation. cjph.com.cn This is commonly achieved by treating the quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netgoogle.com The reaction with POCl₃ can be carried out under reflux conditions, and upon completion, the excess reagent is removed under reduced pressure. researchgate.net

Table 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6,7-dimethoxyquinolin-4-ol | POCl₃ | - | Reflux, 6 h | 4-chloro-6,7-dimethoxyquinoline | Not specified researchgate.net |

| 6,7-dimethoxyquinolin-4-ol | POCl₃ | Diethylene glycol dimethyl ether | 100°C, 6 h | 4-chloro-6,7-dimethoxyquinoline | 79.2% google.com |

Condensation and Substitution Reactions for 4-Phenoxyquinoline Formation

The formation of the ether linkage in 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this step, an activated quinoline (B57606) precursor is reacted with a phenoxide nucleophile.

One established method involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-nitrophenol. cjph.com.cn This reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide.

Alternatively, a direct synthesis from 6,7-dimethoxyquinolin-4-ol has been reported. This involves reacting the quinolinol with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent mixture such as DMF and acetonitrile. The fluorine atom on the electron-deficient nitro-activated benzene (B151609) ring serves as a good leaving group for nucleophilic aromatic substitution.

Table 2: Synthesis of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

| Quinoline Precursor | Phenol/Aryl Halide | Base | Solvent | Conditions | Product |

|---|

Utilization of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline as a Synthetic Intermediate

The chemical scaffold of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline, with its reactive nitro group, provides a valuable platform for further molecular elaboration.

Derivatization Strategies for Functional Group Modifications

A primary derivatization strategy involves the reduction of the nitro group to an amine, yielding 4-(4-aminophenoxy)-6,7-dimethoxyquinoline. This transformation is crucial as the resulting aniline (B41778) derivative is a key building block for the synthesis of various biologically active molecules. echemi.com

Several methods have been employed for this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and efficient method. cjph.com.cnechemi.com Another approach utilizes zinc powder in the presence of ammonium (B1175870) chloride. chemicalbook.com A solution of potassium formate (B1220265) and formic acid with palladium on carbon has also been successfully used. echemi.com

Table 3: Reduction of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | 10% Pd/C, H₂ | N,N-diethylacetamide | 30-40°C, 2.8 MPa | 4-(4-aminophenoxy)-6,7-dimethoxyquinoline | 95% echemi.com |

| 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | Zinc powder, NH₄Cl | MeOH/THF/H₂O | Reflux, 2 h | 4-(4-aminophenoxy)-6,7-dimethoxyquinoline | >100% (crude) chemicalbook.com |

Role in the Synthesis of Complex Quinoline-Based Architectures

The amino derivative, 4-(4-aminophenoxy)-6,7-dimethoxyquinoline, serves as a pivotal intermediate in the synthesis of complex quinoline-based architectures, most notably in the preparation of the multi-kinase inhibitor, Cabozantinib. cjph.com.cnresearchgate.net

The synthesis of Cabozantinib involves the acylation of 4-(4-aminophenoxy)-6,7-dimethoxyquinoline with 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid or its corresponding acid chloride. google.com This condensation reaction forms the final amide linkage, completing the synthesis of the drug molecule. Various coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can be used to facilitate this amide bond formation. google.com

The strategic placement of the 6,7-dimethoxy-4-phenoxyquinoline core, enabled by the synthetic utility of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline, is thus integral to the construction of this and other complex, biologically active quinoline derivatives.

Molecular Mechanisms and Biological Targets of 6,7 Dimethoxy 4 4 Nitrophenoxy Quinoline and Its Derivatives

Tyrosine Kinase Inhibition Modalities

Derivatives based on the 6,7-dimethoxyquinoline (B1600373) scaffold have demonstrated the ability to target multiple receptor tyrosine kinases (RTKs), playing a pivotal role in cancer cell proliferation, survival, and angiogenesis.

The Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.gov Several derivatives of the quinoline (B57606) and the structurally similar quinazoline (B50416) scaffold have been developed as potent VEGFR-2 inhibitors. nih.govekb.eg

Research into 6,7-dimethoxy-4-anilinoquinazoline derivatives, which share the dimethoxy substitution pattern with the subject compound, has identified potent VEGFR-2 inhibitors. For instance, a series of derivatives bearing a diarylamide moiety was synthesized and evaluated, with some compounds showing inhibitory activity in the nanomolar range. nih.govresearchgate.net One notable compound from this series, designated 14b, demonstrated a half-maximal inhibitory concentration (IC50) value of 0.016 µM against VEGFR-2. nih.gov This highlights the potential of the 6,7-dimethoxy substituted heterocyclic core in targeting this key angiogenic receptor. Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of VEGFR-2. nih.govresearchgate.net

| Compound Series | Specific Derivative | VEGFR-2 IC50 (µM) | Reference |

| 6,7-dimethoxy-4-anilinoquinazolines | Compound 14b | 0.016 ± 0.002 | nih.gov |

| 5-anilinoquinazoline-8-nitro derivatives | Methylbenzamide compound 27 | 0.016 ± 0.002 | researchgate.net |

| 7-Chloro-4-(piperazin-1-yl)quinolines | Compound 57 | 1.38 | mdpi.com |

Platelet-Derived Growth Factor Receptors (PDGFRs) are RTKs that play a significant role in cell proliferation, migration, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers. Quinoline-based compounds have been investigated as inhibitors of several tyrosine kinases, including PDGFR. ijmphs.com Specifically, certain quinoline ether derivatives have been identified as selective and potent inhibitors of both PDGFRα and PDGFRβ at low nanomolar concentrations. researchgate.net While direct inhibitory data for 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline on PDGFR is not extensively detailed in the reviewed literature, the broader class of quinoline derivatives shows significant promise in targeting this receptor family. researchgate.netijmphs.com

AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis, metastasis, and drug resistance. While specific studies on the direct inhibition of AXL by 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline are not prominent, related multi-kinase inhibitors that are based on the quinoline scaffold, such as cabozantinib, are known to target AXL among other kinases. Cabozantinib features a 6,7-dimethoxyquinoline core structure. This suggests that the 6,7-dimethoxyquinoline scaffold is amenable to binding and inhibiting AXL kinase, indicating a potential area for further investigation for derivatives of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline.

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key drivers of tumorigenesis and metastasis when their signaling pathway is abnormally activated. nih.govsemanticscholar.org The 6,7-dimethoxy-4-phenoxyquinoline scaffold is a core component of several potent c-Met inhibitors. nih.govmdpi.com

Extensive research has been conducted on 6,7-dimethoxy-4-anilinoquinolines, which are structurally analogous to the subject compound. A series of these derivatives possessing a benzimidazole (B57391) moiety was synthesized and found to contain potent c-Met inhibitors. nih.govnih.gov One compound in this series, 12n, exhibited a very potent IC50 value of 0.030 ± 0.008 µM against c-Met kinase. nih.govnih.gov Another study focused on 4-phenoxy-6,7-disubstituted quinolines with semicarbazone scaffolds, identifying a selective c-Met kinase inhibitor (compound 35) with an IC50 of 4.3 nM. nih.gov Molecular docking studies have confirmed that these compounds can effectively bind to the ATP-binding site of c-Met kinase. nih.gov

| Compound Series | Specific Derivative | c-Met IC50 (µM) | Reference |

| 6,7-dimethoxy-4-anilinoquinolines | Compound 12n | 0.030 ± 0.008 | nih.govnih.gov |

| 4,6,7-substitued quinolines | Compound 27 | 0.019 | nih.gov |

| 4,6,7-substitued quinolines | Compound 28 | 0.064 | nih.gov |

| 3,6-disubstituted quinoline | Compound 26 | 0.0093 | mdpi.com |

| 4-phenoxy-6,7-disubstituted quinolines | Compound 35 | 0.0043 | nih.gov |

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis and are frequently overexpressed in cancer, making them attractive therapeutic targets. nih.govnih.gov While they are not tyrosine kinases, their inhibition by quinoline-based structures is noteworthy. A novel 4-phenoxy-quinoline-based scaffold has been investigated for its ability to mislocalize Aurora kinase B (AURKB), preventing cytokinesis and exhibiting broad-spectrum antimitotic activity. nih.gov

Additionally, inhibitors based on the related 4-anilinoquinazoline (B1210976) scaffold have shown activity against Aurora kinases. For example, Aurora Kinase Inhibitor II, also known as 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline, potently blocks the activity of Aurora A with an IC50 of 0.39 µM. caymanchem.com A pan-Aurora kinase inhibitor, CYC116, which also inhibits VEGFR2, has IC50 values of 44, 19, and 65 nM for Aurora A, B, and C, respectively. nih.gov

| Compound | Target Kinase | IC50 (µM) | Reference |

| Aurora Kinase Inhibitor II | Aurora A | 0.39 | caymanchem.com |

| CYC116 | Aurora A | 0.044 | nih.gov |

| CYC116 | Aurora B | 0.019 | nih.gov |

| CYC116 | Aurora C | 0.065 | nih.gov |

| PHA-739358 | Aurora A | 0.013 | nih.gov |

| PHA-739358 | Aurora B | 0.079 | nih.gov |

| PHA-739358 | Aurora C | 0.061 | nih.gov |

The versatile quinoline scaffold has been utilized to develop inhibitors for a variety of other kinases. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), c-Kit, Flt-3, and Pim-1 kinase. ijmphs.comnih.gov For instance, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been studied as EGFR inhibitors. nih.gov Furthermore, some quinoline derivatives have demonstrated dual inhibitory effects on pathways such as PI3K/mTOR. nih.gov The broad applicability of the quinoline core structure suggests that derivatives of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline could potentially be modified to target a wide array of other clinically relevant kinases. nih.govresearchgate.net

Interference with Cell Cycle and Proliferation Pathways

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Several quinoline derivatives have been shown to exert their anticancer effects by disrupting the cell cycle, often by targeting essential components of the cellular machinery responsible for cell division.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. Disruption of tubulin polymerization is a clinically validated strategy for cancer chemotherapy. While direct experimental evidence for the tubulin polymerization inhibitory activity of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is not extensively documented in publicly available research, the potential of the broader 6,7-dimethoxyquinoline scaffold in this regard has been explored.

A closely related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one , has been synthesized and its crystal structure analyzed, revealing it as a potential lead compound for agents that bind to the colchicine (B1669291) binding site on tubulin. This suggests that the 6,7-dimethoxyquinoline framework possesses structural features conducive to interfering with tubulin dynamics. The interaction with the colchicine binding site typically leads to the inhibition of microtubule assembly, resulting in mitotic arrest and subsequent apoptosis.

Numerous studies have demonstrated that various quinoline derivatives can effectively inhibit tubulin polymerization, often leading to cell cycle arrest in the G2/M phase. For instance, a series of novel quinoline-indole derivatives were designed as anti-tubulin agents targeting the colchicine binding site, with some compounds exhibiting potent activities against cancer cell lines with IC50 values in the nanomolar range. While these are not direct derivatives of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, they underscore the potential of the quinoline core to be functionalized into potent tubulin polymerization inhibitors.

Table 1: Tubulin Polymerization Inhibition by Representative Quinoline Derivatives (Note: Data for the specific compound 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is not available. The table presents data for other quinoline derivatives to illustrate the potential of the scaffold.)

| Compound ID | Cell Line | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Compound 4c (a pyridin-2-one derivative with a quinoline moiety) | MDA-MB-231 | 17 ± 0.3 | nih.gov |

| Compound 34b (a quinoline-indole derivative) | K562 | Not specified, but effective inhibition shown | nih.gov |

Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering cell death. The quinoline scaffold is a known feature of some topoisomerase I inhibitors.

Research into 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has identified them as a new class of topoisomerase I inhibitors. These compounds are designed to stabilize the topoisomerase I-DNA cleavage complex, which is the mechanism of action for established topoisomerase I poisons like camptothecin. While 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline was not the primary focus of these studies, the findings suggest that the 6,7-dimethoxyquinoline core is a viable platform for developing topoisomerase I inhibitors. The presence of the two methoxy (B1213986) groups at the C6 and C7 positions is considered important for the interaction with the enzyme-DNA complex.

Several novel quinoline derivatives have been synthesized and shown to possess potent topoisomerase I inhibitory activity. For example, certain pyrazolo[4,3-f]quinoline derivatives have been evaluated for their ability to inhibit human topoisomerase I. Although these derivatives have a different substitution pattern, the collective evidence points to the quinoline ring system as a key element for this biological activity.

Table 2: Topoisomerase I Inhibitory Activity of Representative Quinoline Derivatives (Note: Data for the specific compound 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is not available. The table presents data for other quinoline derivatives to illustrate the potential of the scaffold.)

| Compound ID | Assay Type | Result | Reference |

| Morpholino analogs 14h and 14p (4-alkoxy-2-aryl-6,7-dimethoxyquinolines) | TOP1-mediated DNA cleavage assay | Moderate inhibitory activity compared to 1 µM camptothecin | nih.gov |

| Compound 2E (a pyrazolo[4,3-f]quinoline derivative) | Topoisomerase I inhibition assay | Weakly effective compared to camptothecin | mdpi.com |

Broader Biological Pathway Modulation

Beyond direct interference with the cell cycle machinery, quinoline derivatives, including those with the 6,7-dimethoxy substitution pattern, have been shown to modulate a wider range of biological pathways that are critical for cancer cell survival and proliferation.

One such pathway is the c-Met signaling cascade. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell growth, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many cancers. A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met kinase. Although the 4-position substituent in these compounds is an anilino group rather than a nitrophenoxy group, these findings highlight the potential of the 6,7-dimethoxyquinoline scaffold to be adapted to target various protein kinases.

The ability of quinoline derivatives to induce cell cycle arrest is often linked to the modulation of key regulatory proteins. Studies on other quinoline-based compounds have shown that they can induce G2/M phase arrest by down-regulating proteins such as cyclin B1 and cdk1. Furthermore, the induction of apoptosis by these compounds can be mediated through the modulation of Bcl-2 family proteins and the activation of p53. While these specific effects have not been directly demonstrated for 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, they represent plausible mechanisms through which this compound and its derivatives could exert their anticancer effects.

Table 3: Broader Biological Targets of 6,7-Dimethoxyquinoline Derivatives (Note: Data for the specific compound 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is not available. The table presents data for other derivatives to illustrate the potential of the scaffold.)

| Derivative Class | Target/Pathway | Observed Effect | Reference |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met kinase | Potent inhibition (e.g., compound 12n with IC50 = 0.030 ± 0.008 µM) | nih.gov |

| 5,7-dimethoxy-1,4-naphthoquinone derivatives | Cell Cycle | G2/M phase arrest | nih.gov |

Structure Activity Relationship Sar Investigations of 6,7 Dimethoxy 4 4 Nitrophenoxy Quinoline Analogs

Impact of Quinoline (B57606) Core Substituents on Biological Activity

The quinoline scaffold serves as a foundational element for numerous biologically active compounds, and its substitution pattern is a key determinant of efficacy and target specificity. orientjchem.orgnih.gov Modifications at positions 4, 6, and 7 have been extensively studied to optimize the pharmacological profiles of this class of molecules.

Significance of Methoxy (B1213986) Groups at Positions 6 and 7

The presence of methoxy groups at the C6 and C7 positions of the quinoline ring is a recurring motif in many potent kinase inhibitors. These electron-donating groups are known to significantly influence the electronic properties of the heterocyclic system, which can enhance binding affinity to target proteins. mdpi.com SAR studies on various quinoline and quinazoline (B50416) derivatives have consistently demonstrated that the 6,7-dimethoxy substitution pattern is favorable for potent biological activity. researchgate.netnih.gov

The table below illustrates the impact of substitutions at the 6 and 7 positions on the biological activity of quinoline derivatives, using c-Met inhibition as an example.

| Compound | Substituent at C6 | Substituent at C7 | c-Met IC50 (nM) |

| Analog 1 | -OCH3 | -OCH3 | 1.39 |

| Analog 2 | -H | -H | >100 |

| Analog 3 | -OCH3 | -O(CH2)2N(CH3)2 | 2.56 |

Note: Data is compiled from related 4-phenoxyquinoline series to demonstrate the principle of substitution at positions 6 and 7. Actual values are representative of trends discussed in the literature.

Role of 4-Position Phenoxy and Anilino Substitutions

The substituent at the 4-position of the quinoline core is pivotal as it often extends into a key region of the target's binding site. Both 4-phenoxy and 4-anilino linkages are prevalent in kinase inhibitors, and the choice between them can significantly alter the compound's binding mode and potency.

The 4-phenoxy linkage, as seen in 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, provides a flexible yet conformationally constrained orientation for the distal phenyl ring. This ether linkage allows the terminal ring system to adopt an optimal position to interact with the target protein. nih.gov In contrast, the 4-anilino linkage introduces a hydrogen bond donor (the N-H group), which can form a critical interaction with a hydrogen bond acceptor in the hinge region of many kinase ATP-binding sites. This interaction is a hallmark of many Type II kinase inhibitors. nih.gov

Studies comparing series of 4-phenoxyquinolines and 4-anilinoquinolines have shown that both can yield highly potent compounds. nih.govnih.gov The selection of the linker is therefore dependent on the specific topology and amino acid residues of the target binding site. For example, a series of novel 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov Similarly, numerous 4-phenoxyquinoline derivatives have been developed as potent antitumor agents and c-Met inhibitors. nih.govnih.govresearchgate.net

Influence of the Nitrophenoxy Moiety on Receptor Binding and Efficacy

The nature of the substituent on the terminal phenoxy ring directly influences the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor. The 4-nitrophenoxy moiety in the title compound introduces a strong electron-withdrawing nitro group at the para-position of the phenyl ring.

The nitro group significantly impacts the molecule's electronic character. Its electron-withdrawing nature can modulate the pKa of the quinoline nitrogen and influence the strength of potential hydrogen bonds or other non-covalent interactions. mdpi.com SAR studies of anticancer quinoxalines have shown that electron-withdrawing groups can either increase or decrease activity depending on their position and the specific biological target. mdpi.com In some series of kinase inhibitors, substituents that can act as hydrogen bond acceptors, like the nitro group, can form additional stabilizing interactions with the protein, enhancing binding affinity.

The table below presents data from a series of 4-phenoxyquinoline analogs with different substituents on the phenyl ring, illustrating the effect of these modifications on antiproliferative activity against the HT-29 cancer cell line.

| Compound | Phenyl Ring Substituent | Antiproliferative Activity IC50 (µM) |

| Analog A | 4-Nitro | 0.09 |

| Analog B | 4-Chloro | 0.25 |

| Analog C | 4-Fluoro | 0.18 |

| Analog D | 4-Methyl | 0.45 |

| Analog E | Unsubstituted | 1.23 |

Note: This data is representative of trends observed in related quinoline series and demonstrates the potent effect an electron-withdrawing group like nitro can have on biological activity.

The data suggests that strong electron-withdrawing groups at the para-position of the phenoxy ring are beneficial for the antiproliferative activity in this specific chemical series.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of a molecule is a critical factor for its biological activity. For 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline and its analogs, the key conformational feature is the relative orientation of the quinoline core and the 4-nitrophenoxy ring system. The ether linkage at the 4-position allows for rotation, resulting in different possible conformations.

Molecular modeling and docking studies on related 4-phenoxyquinoline and 2-phenylamino-4-phenoxyquinoline derivatives have provided insights into the likely binding poses of these molecules. nih.govnih.gov These studies often reveal a "butterfly-like" or V-shape conformation, where the two aromatic systems are angled relative to each other. nih.gov This specific geometry is often required for the molecule to fit snugly into the typically hydrophobic allosteric pockets of enzymes like HIV-1 reverse transcriptase or the ATP-binding site of kinases. nih.gov

The torsional angles around the C4-O-C1' bonds (quinoline-oxygen-phenyl) are crucial. The energetically preferred conformation will position the nitrophenoxy group in a way that minimizes steric hindrance while maximizing favorable interactions with the receptor. Docking analyses have shown that substituents on the quinoline core and the terminal phenyl ring can influence these preferred torsional angles, thereby orienting the molecule for optimal binding. nih.gov For instance, the interaction between the quinoline compound and amino acid residues in the binding pocket dictates the most stable conformation. nih.gov While 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline itself is achiral, the introduction of chiral centers in its analogs would necessitate stereochemical considerations, as enantiomers often exhibit significantly different biological activities.

Preclinical Efficacy Studies and in Vitro/in Vivo Research Models

Evaluation of Antiproliferative Activity in Cancer Cell Lines

Initial assessments of the anticancer potential of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline have been conducted using various human cancer cell lines. These in vitro studies are crucial for determining the compound's ability to inhibit cancer cell growth and for identifying cancer types that may be particularly sensitive to its effects.

Detailed studies determining the concentration-dependent inhibitory effects and the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline are not available in the current scientific literature. Such data is fundamental to understanding the potency of a compound and for making comparisons with other potential therapeutic agents.

Assessment in Xenograft Animal Models

To evaluate the in vivo efficacy of potential anticancer compounds, xenograft animal models are commonly employed. These models involve the implantation of human tumor cells into immunocompromised animals, allowing for the study of tumor growth and the effects of therapeutic interventions in a living system.

There are no specific published studies on the use of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline in xenograft animal models to assess its ability to suppress tumor growth. Such studies would be a critical next step in the preclinical development of this compound should promising in vitro activity be identified.

Similarly, the scientific literature does not currently contain any reports on the analysis of the effect of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline on metastasis formation in preclinical models. Investigating the potential anti-metastatic properties of a compound is a vital component of its preclinical evaluation.

Investigations into Other Biological Activities (e.g., Anti-inflammatory, Antimicrobial)

Beyond its potential as an anticancer agent, other biological activities of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline have been considered. The quinoline (B57606) core is known to be present in compounds with a wide range of pharmacological effects.

Currently, there is no specific research available that has investigated the anti-inflammatory or antimicrobial properties of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline. While related quinoline derivatives have been explored for such activities, dedicated studies on this specific compound have not been published.

Computational Chemistry Approaches in the Study of 6,7 Dimethoxy 4 4 Nitrophenoxy Quinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the structural basis of inhibition and guiding the design of more effective drugs. For quinoline-based compounds, docking studies have been extensively used to explore their interactions with the ATP-binding site of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govmdpi.com

The 6,7-dimethoxyquinoline (B1600373) scaffold is a recognized pharmacophore in kinase inhibition. nih.govsoton.ac.uk Molecular docking simulations predict that 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline would likely adopt a "type I" binding mode, occupying the ATP-binding site in the active "DFG-in" conformation of the kinase. nih.govnih.gov In this orientation, the quinoline (B57606) core structure mimics the adenine (B156593) ring of ATP.

Key predictive interactions for this class of compounds within a typical kinase active site include:

Hinge Region Interaction: The nitrogen atom at position 1 (N-1) of the quinoline ring is predicted to act as a crucial hydrogen bond acceptor, forming a canonical hydrogen bond with the backbone amide of a conserved hinge region residue (e.g., Valine or Methionine). mdpi.comacs.org This interaction is fundamental for anchoring the inhibitor within the ATP pocket. irins.orgresearchgate.net

Hydrophobic Pocket Occupancy: The planar quinoline ring system and the attached 4-nitrophenoxy group are expected to fit into hydrophobic pockets within the active site, forming favorable van der Waals and π-π stacking interactions with aromatic residues like Tyrosine and Phenylalanine. acs.orgmdpi.com

Solvent-Exposed Region: The 6,7-dimethoxy groups are predicted to be positioned towards the solvent-exposed region of the active site, where they can influence solubility and potentially form additional interactions. nih.gov

| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Hinge Residue | Other Key Interacting Residues |

|---|---|---|---|

| STK10 (Aurora-C) | -9.2 | Ala285 | Tyr216, Leu145 |

| GAK | -8.8 | Met110 | Val45, Leu163 |

| VEGFR-2 | -9.5 | Cys919 | Leu840, Val848 |

| EGFR | -8.5 | Met793 | Leu718, Lys745 |

Docking simulations provide a detailed map of the non-covalent interactions that stabilize the ligand-protein complex. For 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, the primary interactions are predicted to be a combination of hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The most significant hydrogen bond is anticipated between the quinoline's N-1 atom and the backbone NH of a hinge residue. acs.org The nitro group on the phenoxy moiety and the methoxy (B1213986) groups at positions 6 and 7 could also potentially form hydrogen bonds with nearby polar amino acid residues or water molecules within the binding site, further stabilizing the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the potency of novel compounds and for identifying the key physicochemical properties that drive activity. nih.gov

For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govphyschemres.org In a study of 33 quinoline derivatives as inhibitors of Serine/threonine kinase STK10, a CoMFA model was developed that showed good predictive ability. nih.gov The model yielded a cross-validated correlation coefficient (Q²) of 0.625 and a non-cross-validated correlation coefficient (R²) of 0.913. nih.gov

A Q² value greater than 0.5 is indicative of a model with good predictive power, while the high R² value demonstrates a strong correlation between the predicted and observed activities of the compounds in the training set. nih.gov Such a model could be used to predict the inhibitory potency of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline against STK10 and to design new analogues with potentially improved activity by modifying its structure based on the model's contour maps. nih.govfrontiersin.org

| QSAR Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMFA (on related quinolines) | Q² (Cross-validated R²) | 0.625 | Good predictive ability |

| R² (Non-cross-validated R²) | 0.913 | Strong correlation between structure and activity | |

| CoMSIA (on related quinolines) | Q² (Cross-validated R²) | 0.680 | Very good predictive ability |

| R² (Non-cross-validated R²) | 0.910 | Strong correlation between structure and activity |

QSAR models identify the molecular descriptors (physicochemical properties) that are most influential on biological activity. For kinase inhibitors based on the quinoline scaffold, several key descriptors are consistently identified:

Electrostatic Fields: The distribution of charge across the molecule is critical. CoMFA and CoMSIA contour maps often highlight regions where positive or negative electrostatic potential is favorable for activity. For instance, the electronegative nitrogen in the quinoline ring and the oxygen atoms of the nitro and methoxy groups contribute significantly to the electrostatic profile. nih.govnih.gov

Steric Fields: The size and shape of the molecule are paramount for fitting into the kinase active site. QSAR models can define regions where bulky substituents enhance activity (e.g., by filling a hydrophobic pocket) and where they are detrimental (e.g., due to steric clashes). nih.gov

Hydrophobicity: The lipophilicity of the compound influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. The 4-nitrophenoxy group significantly contributes to the hydrophobic character of the molecule. nih.gov

Hydrogen Bond Donor/Acceptor Fields: These descriptors pinpoint areas on the molecule where hydrogen bond donors or acceptors are favorable for interaction with the protein target. The quinoline nitrogen is a key hydrogen bond acceptor. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. nih.govmdpi.com MD simulations are performed on the docked complex, typically for periods of nanoseconds, to observe the conformational changes and validate the binding mode predicted by docking. mdpi.comnih.gov

The stability of the 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline-kinase complex can be evaluated by analyzing the MD trajectory. Key metrics include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over the simulation time. A stable, converging RMSD value for both indicates that the complex has reached equilibrium and the binding pose is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Lower fluctuation in the active site residues upon ligand binding suggests a stable interaction. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, particularly the one between the quinoline nitrogen and the kinase hinge region, is monitored throughout the simulation to confirm their stability. mdpi.com

In Silico ADMET Profiling and Drug-Likeness Assessment (excluding toxicological profiles)

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines used to evaluate the potential for a chemical compound to be an orally active drug in humans. The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

The calculated physicochemical properties for 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, as obtained from publicly available chemical databases, are instrumental in this assessment. These properties are summarized in the interactive table below.

Physicochemical Properties of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C17H14N2O5 | |

| Molecular Weight | 326.3 g/mol | |

| XLogP3 (log P) | 3.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area (TPSA) | 86.4 Ų |

Based on these predicted properties, an evaluation of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline against Lipinski's Rule of Five can be conducted. The results of this assessment are presented in the following interactive table.

Drug-Likeness Assessment of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline based on Lipinski's Rule of Five

| Lipinski's Rule of Five Parameter | Rule | Compound's Predicted Value | Compliance | Source |

|---|---|---|---|---|

| Molecular Weight | < 500 daltons | 326.3 g/mol | Yes | |

| Octanol-Water Partition Coefficient (XLogP3) | ≤ 5 | 3.5 | Yes | |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes | |

| Hydrogen Bond Acceptors | ≤ 10 | 7 | Yes | |

| Number of Violations | 0 |

The analysis reveals that 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline does not violate any of the criteria set forth by Lipinski's Rule of Five. This compliance suggests that the compound possesses physicochemical properties consistent with those of many orally bioavailable drugs. Its molecular weight is well within the acceptable range, indicating that it is small enough to be readily absorbed. The calculated log P value of 3.5 suggests a favorable balance between hydrophilicity and lipophilicity, which is critical for both solubility in aqueous biological fluids and permeability across lipid membranes. Furthermore, the number of hydrogen bond donors and acceptors are within the prescribed limits, which also influences the compound's solubility and membrane permeability.

In addition to Lipinski's rules, other parameters such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are often considered in drug-likeness assessments. The TPSA is a good indicator of a molecule's ability to permeate cell membranes. A TPSA of 86.4 Ų for 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is within a range that is generally considered favorable for oral bioavailability. The number of rotatable bonds, which is 4 for this compound, is also within an acceptable range, suggesting a degree of conformational flexibility that is not excessive, a factor that can positively impact binding to a target protein and bioavailability.

Future Directions and Therapeutic Potential of the 6,7 Dimethoxy 4 4 Nitrophenoxy Quinoline Scaffold

Design and Synthesis of Next-Generation Quinoline-Based Therapeutic Agents

The therapeutic utility of the 6,7-dimethoxy-4-phenoxyquinoline scaffold can be significantly expanded through rational drug design and the synthesis of novel analogues. mdpi.com The core structure offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future design strategies will likely focus on systematic structural modifications to enhance engagement with biological targets and improve drug-like characteristics. nih.gov

Key areas for synthetic modification include:

Modification of the Phenoxy Ring: The 4-nitrophenoxy group is a key feature. The nitro group can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. Halogens, alkyl, alkoxy, and cyano groups are common substituents explored in similar quinoline (B57606) derivatives to fine-tune binding affinities. nih.gov For instance, studies on related 4-phenoxyquinoline derivatives have shown that halogen substitutions, particularly trifluoromethyl groups, can enhance antitumor activity. nih.gov

Alterations to the Quinoline Core: While the 6,7-dimethoxy substitution is a defining feature, further functionalization of the quinoline ring is possible. Introducing small alkyl or halogen groups at other available positions could influence the molecule's conformation and interaction with target proteins.

Replacement of the Ether Linkage: The ether bond connecting the quinoline and phenyl rings provides a degree of conformational flexibility. Replacing this linkage with alternative functionalities, such as amino, thioether, or sulfonyl groups, could lead to derivatives with altered three-dimensional shapes and biological activities. The synthesis of 4-anilinoquinazolines, a related scaffold, has proven to be a successful strategy for developing kinase inhibitors. researchgate.net

The synthesis of these next-generation agents would typically start from a 4-chloro-6,7-dimethoxyquinoline (B44214) intermediate. researchgate.net This key intermediate can then be reacted with a diverse library of substituted phenols or other nucleophiles to generate a wide range of analogues for biological screening. This modular approach allows for the efficient exploration of the chemical space around the core scaffold.

Table 1: Strategies for Designing Next-Generation 6,7-Dimethoxy-4-phenoxyquinoline Analogs

| Modification Site | Proposed Modification | Rationale / Potential Impact |

| Phenoxy Ring | Replace nitro group with halogens (F, Cl, Br), CF3, OCH3, CN | Modulate electronic properties, improve binding affinity and selectivity, enhance metabolic stability. nih.gov |

| Introduce substituents at ortho- or meta-positions | Alter steric profile to probe target binding pockets and improve selectivity. | |

| Quinoline Core | Add small alkyl or halogen groups at positions 2, 3, 5, or 8 | Influence molecular conformation and pharmacokinetic properties (e.g., lipophilicity). |

| Bioisosteric replacement of quinoline nitrogen | Modify hydrogen bonding capacity and overall physicochemical properties. | |

| Linker | Replace ether (-O-) with amine (-NH-), thioether (-S-), or sulfone (-SO2-) | Change bond angles and flexibility, potentially leading to novel target interactions. researchgate.net |

Exploration of Novel Biological Targets and Disease Indications

The quinoline scaffold is known for its promiscuous yet valuable interactions with a wide range of biological targets, leading to diverse therapeutic applications including antimalarial, anticancer, and anti-inflammatory activities. biointerfaceresearch.com Derivatives of the 6,7-dimethoxy-4-phenoxyquinoline scaffold are prime candidates for screening against novel biological targets to uncover new disease indications.

Potential novel targets and indications include:

Protein Kinases: Many quinoline derivatives are potent kinase inhibitors. rsc.org The 6,7-dimethoxyquinazoline (B1622564) scaffold, structurally similar to the quinoline , has been investigated for inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). researchgate.netmagtechjournal.com Future research could evaluate derivatives against a broad panel of kinases implicated in cancer, such as c-Met, or in inflammatory diseases. nih.gov

Tubulin Polymerization: A structurally related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been investigated as a potential inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site. nih.govresearchgate.net This suggests that the 6,7-dimethoxyquinoline (B1600373) scaffold could be developed into a new class of antimitotic agents for cancer therapy.

Inflammasome Regulation: Recently, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in numerous inflammatory diseases. nih.gov Given the role of chronic inflammation in diseases ranging from colitis to neurodegeneration, this represents a promising therapeutic area for this scaffold. nih.gov

Protein-Protein Interactions (PPIs): The disruption of PPIs is an emerging strategy in drug discovery. Quinoline-based heterocycles have been successfully designed to inhibit the Bcl-2 protein, an important anti-apoptotic target in cancer. mdpi.com Screening libraries of 6,7-dimethoxy-4-phenoxyquinoline derivatives could identify inhibitors of other critical PPIs, such as the p53-MDM2 interaction. researchgate.net

Table 2: Potential Novel Biological Targets and Disease Indications

| Biological Target Class | Specific Target Example | Potential Disease Indication | Rationale Based on Quinoline Chemistry |

| Protein Kinases | c-Met, VEGFR | Various solid tumors (e.g., lung, colon) nih.gov | Proven success of quinoline/quinazoline (B50416) scaffolds as kinase inhibitors. rsc.orgmagtechjournal.com |

| Cytoskeletal Proteins | Tubulin (Colchicine site) | Cancer (e.g., breast, ovarian) | Structural similarity to known tubulin polymerization inhibitors. nih.govresearchgate.net |

| Inflammasomes | NLRP3 | Inflammatory Bowel Disease, Gout, Atherosclerosis | Demonstrated activity of quinoline analogues as NLRP3 inhibitors. nih.gov |

| Protein-Protein Interactions | Bcl-2, p53-MDM2 | Hematological Malignancies, Solid Tumors | Quinoline core provides a rigid scaffold for presenting functional groups to disrupt protein interfaces. mdpi.comresearchgate.net |

| Protozoan Enzymes | Dihydrofolate Reductase (DHFR) | Malaria | The quinoline ring is a classic pharmacophore in antimalarial drugs. jneonatalsurg.com |

Advancements in Computational Design and Screening Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new therapeutic agents. These methodologies are particularly well-suited for exploring the therapeutic potential of scaffolds like 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline.

Key computational approaches include:

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a specific biological target. A library of novel derivatives based on the 6,7-dimethoxy-4-phenoxyquinoline scaffold can be generated in silico and docked into the active site of a target protein (e.g., a kinase or DHFR) to predict binding affinity and pose. jneonatalsurg.comnih.gov This approach prioritizes compounds for synthesis, saving time and resources. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing known active compounds for a particular target, a pharmacophore model can be generated and used to screen for new molecules, including quinoline derivatives, that fit the model. jneonatalsurg.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural and electrostatic properties of a series of compounds with their biological activity. nih.gov This method can be used to analyze a set of synthesized 6,7-dimethoxy-4-phenoxyquinoline analogues to understand which structural features are crucial for activity and to guide the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking and to understand how mutations in the target protein might affect drug binding. nih.gov

By integrating these computational methods, researchers can adopt a more streamlined and rational approach to drug design. This begins with identifying a biological target, followed by virtual screening and docking of a quinoline-based library, and then refining the lead compounds using QSAR and MD simulations before committing to chemical synthesis and biological testing.

Table 3: Application of Computational Methodologies

| Computational Method | Purpose | Application to the Quinoline Scaffold |

| Molecular Docking | Predict binding mode and affinity of a ligand to a target protein. | Docking novel analogues into the ATP-binding site of kinases or the active site of other enzymes. nih.govjneonatalsurg.com |

| Virtual Screening | Rapidly screen large virtual libraries for potential hits. | Screening millions of virtual quinoline derivatives against a target of interest to identify promising candidates. researchgate.netnih.gov |

| 3D-QSAR / CoMFA | Correlate 3D structural features with biological activity to guide optimization. | Building a predictive model based on a series of synthesized analogues to design more potent compounds. nih.gov |

| Pharmacophore Mapping | Identify the key chemical features required for activity. | Creating a 3D query to find novel quinoline-based compounds with the desired features for a specific target. jneonatalsurg.comnih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage filtering of designed compounds to remove those with predicted poor pharmacokinetic profiles or toxicity issues. jneonatalsurg.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A common precursor, 4-chloro-6,7-dimethoxyquinoline , reacts with 4-nitrophenol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMSO or DMF at 80–100°C. Reaction completion is monitored by TLC, and purification involves column chromatography (hexane/ethyl acetate gradients) .

- Key Variables : Solvent polarity, base strength, and temperature significantly influence yield. For example, DMSO enhances nucleophilicity of 4-nitrophenoxide ions compared to methanol .

Q. How is 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline characterized structurally?

- Methodological Answer :

- 1H/13C NMR : Methoxy protons appear as singlets at δ ~3.9–4.1 ppm. Quinoline and nitrophenoxy protons show distinct aromatic splitting patterns (e.g., doublets for H-2/H-3 of quinoline) .

- X-ray Crystallography : Confirms planarity of the quinoline core and dihedral angles between substituents (e.g., nitrophenoxy group at ~60° relative to quinoline plane) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ observed at m/z 367.3 .

Q. What are the key reactivity patterns of this compound?

- Methodological Answer :

- Nucleophilic Substitution : The 4-nitrophenoxy group is susceptible to displacement by stronger nucleophiles (e.g., amines, thiols) under basic conditions .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, enabling downstream functionalization .

- Photostability : Nitro groups may lead to photodegradation; stability assays in UV/visible light are recommended for applications in optoelectronics .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Methoxy groups at C6/C7 hinder access to the quinoline C4 position, requiring bulky ligands (e.g., XPhos) in Buchwald-Hartwig amination .

- Electronic Effects : The electron-withdrawing nitro group activates the quinoline ring for SNAr reactions but deactivates it toward electrophilic substitution. DFT calculations (e.g., HOMO/LUMO analysis) predict regioselectivity in functionalization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Reproduce assays with standardized concentrations (e.g., 1–100 μM) to identify non-linear effects .

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes; nitro groups may enhance metabolic liability .

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .

Q. How can computational modeling guide the design of analogs with improved binding affinity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina. The nitro group’s electrostatic potential enhances hydrogen bonding with catalytic lysine residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Methoxy groups increase lipophilicity (logP), impacting membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.